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Compound Name: Quazomotide
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Quazomotide, also known as CGS-20625, is a novel, non-benzodiazepine anxiolytic agent
belonging to the pyrazolopyridine class of compounds. It has demonstrated high affinity and
selectivity as a partial agonist for the central benzodiazepine receptor (BZR), a modulatory site
on the GABAA receptor complex. This technical guide provides a comprehensive overview of
the molecular structure, properties, and pharmacological profile of Quazomotide, with a focus
on the experimental methodologies and data that define its therapeutic potential.

Molecular Structure and Properties

Quazomotide is chemically designated as 2-(4-methoxyphenyl)-2,3,5,6,7,8,9,10-
octahydrocyclohepta[b]pyrazolo-[3,4-d]pyridin-3-one.[1] Its core structure consists of a fused
cyclohepta-pyrazolopyridine ring system.

Physicochemical and Pharmacokinetic Properties of
Quazomotide (CGS-20625)
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Property Value Reference
5,6,7,8,9,10-hexahydro-2-(4-
methoxyphenyl)-

IUPAC Name ypnenyD [2]
cycloheptalb]pyrazolo[3,4-
d]pyridin-3(2H)-one

CAS Number 111205-55-1 [2][3]4][5]16]

Molecular Formula C1sH1oN302 [2][41[5]

Molecular Weight 309.37 g/mol [2][4]
COC1=CC=C(C=C1)N2C(=0)

SMILES [2]
C3=CN=C4CCCCCC4=C3N2

Appearance Light yellow to yellow solid [3]

- <30.94 mg/mL in DMSO; <7.73

Solubility ] [5]
mg/mL in ethanol
Powder: -20°C for 3 years; In

Storage [3]

solvent: -80°C for 6 months

Oral Bioavailability (Human)

Low, approximately 41%

relative to a PEG 400 solution.

[2]

Cmax (Human, 20mg powder)

0.01 + 0.004 pg/mL

[3]

Tmax (Human, 20mg powder)

2 hours

[3]

Cmax (Human, PEG 400

solution)

0.10 + 0.04 pg/mL

[3]

Tmax (Human, PEG 400

solution)

0.5 hours

[3]

Oral Bioavailability (Dog,

powder)

0.67 £ 0.21 (absolute)

[3]

Cmax (Dog, 20mg powder)

0.26 £ 0.07 pg/mL

[3]

Tmax (Dog, 20mg powder)

3 hours

[3]
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Mechanism of Action and Signaling Pathway

Quazomotide exerts its pharmacological effects by acting as a positive allosteric modulator of
the GABAA receptor at the benzodiazepine binding site.[2][4] The GABAA receptor is a ligand-
gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride
ions, leading to hyperpolarization of the neuron and subsequent inhibition of
neurotransmission. Quazomotide enhances the effect of GABA by increasing the frequency of
channel opening, thereby potentiating the inhibitory signal.

Quazomotide's modulation of the GABAA receptor signaling pathway.

Experimental Protocols
[*H]-Flunitrazepam Binding Assay for Benzodiazepine
Receptor Affinity

This assay is used to determine the binding affinity of Quazomotide to the central
benzodiazepine receptor.

Methodology:

» Membrane Preparation: Whole brains (excluding the cerebellum) from male Wistar-derived
rats are homogenized in a Na-K phosphate buffer (pH 7.4). The homogenate is centrifuged,
and the resulting pellet containing the cell membranes is resuspended in fresh buffer.

 Incubation: A 2 mg aliquot of the membrane preparation is incubated with 1 nM [3H]-
Flunitrazepam in the presence and absence of varying concentrations of Quazomotide. The
incubation is carried out for 60 minutes at 25°C.

o Determination of Non-specific Binding: Non-specific binding is determined in the presence of
a high concentration (10 uM) of a known benzodiazepine, such as diazepam.

« Filtration and Washing: The incubation mixture is rapidly filtered through glass fiber filters to
separate the bound from free radioligand. The filters are then washed with cold buffer to
remove any non-specifically bound radioligand.

« Scintillation Counting: The radioactivity retained on the filters is measured using a
scintillation counter.
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» Data Analysis: The concentration of Quazomotide that inhibits 50% of the specific binding of
[3H]-Flunitrazepam (ICso) is calculated.

Brain Membrane facuuatopliity Scintillation
A [3H]-Flunitrazepam Rapid Filtration Filter Washing P IC50 Calculation End
Preparation 2 Counting
& Quazomotide

Click to download full resolution via product page

Workflow for the [3H]-Flunitrazepam binding assay.

Pentylenetetrazol (PTZ)-Induced Seizure Model in Rats

This in vivo model is used to assess the anticonvulsant activity of Quazomotide.

Methodology:

Animals: Adult male Wistar rats are used for the study.

o Drug Administration: Quazomotide or a vehicle control is administered orally (p.o.) at
various doses.

o Seizure Induction: After a predetermined pretreatment time, a convulsant dose of
pentylenetetrazol (PTZ), typically 60-70 mg/kg, is administered intraperitoneally (i.p.).

o Observation: The animals are observed for the onset of myoclonic jerks and generalized
tonic-clonic seizures. The latency to the first seizure and the severity of the seizures (often
scored using a standardized scale like the Racine scale) are recorded.

o Data Analysis: The dose of Quazomotide that protects 50% of the animals from PTZ-
induced seizures (EDso) is determined.

Preclinical Pharmacology

In preclinical studies, Quazomotide has demonstrated a potent and selective anxiolytic and
anticonvulsant profile with a notable lack of sedative and muscle relaxant side effects, which
are common with classical benzodiazepines.
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In Vitro Pharmacology

o Benzodiazepine Receptor Binding: Quazomotide potently inhibits the binding of [3H]-
flunitrazepam to central benzodiazepine receptors with an ICso value of 1.3 nM.[1]

o GABA Shift Assay: The compound exhibits a gamma-aminobutyric acid ratio of 0.9, indicative
of a partial agonist or mixed agonist/antagonist profile.[1]

o TBPS Binding: Quazomotide increases t-[3>S]butylbicyclophosphorothionate (TBPS) binding
by 20% in vitro, further supporting its partial agonist activity.[1]

In Vivo Pharmacology

Parameter Value Species Model Reference
i Pentylenetetrazol
Anticonvulsant )
o 0.7 mg/kg p.o. Rat -induced [1]
Activity (EDso) )
seizures
Anxiolytic Activity Cook-Davidson
0.3 mg/kg p.o. Rat ] ) [1]
(MED) conflict paradigm
Locomotor
) No effect up to activity,
Sedative Effects Rat ) [1]
300 mg/kg p.o. Hexobarbital
sleep time
Muscle Relaxant ~ No effect up to Rat Rotorod 1
a
Effects 100 mg/kg p.o. performance
Conclusion

Quazomotide (CGS-20625) is a promising pyrazolopyridine anxiolytic with a distinct
pharmacological profile. Its potent and selective partial agonism at the benzodiazepine
receptor, coupled with a favorable in vivo profile demonstrating anxiolytic and anticonvulsant
efficacy without significant sedation or muscle relaxation, positions it as a compound of interest
for further drug development. The detailed experimental protocols and quantitative data
presented in this guide provide a solid foundation for researchers and scientists to build upon in
the exploration of Quazomotide's therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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